molecular formula C16H11Cl6N3OS B11993221 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide CAS No. 5148-45-8

2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11993221
CAS No.: 5148-45-8
M. Wt: 506.1 g/mol
InChI Key: CYOVZQHPVRFDJI-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple chlorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with a carbothioylating agent to form an intermediate, which is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .

Scientific Research Applications

2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide lies in its specific arrangement of chlorine atoms and aromatic rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

5148-45-8

Molecular Formula

C16H11Cl6N3OS

Molecular Weight

506.1 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H11Cl6N3OS/c17-8-5-6-11(19)12(7-8)23-15(27)25-14(16(20,21)22)24-13(26)9-3-1-2-4-10(9)18/h1-7,14H,(H,24,26)(H2,23,25,27)

InChI Key

CYOVZQHPVRFDJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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